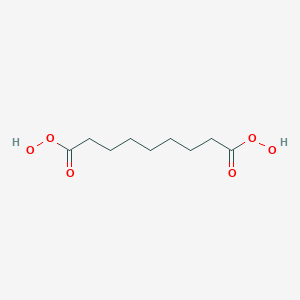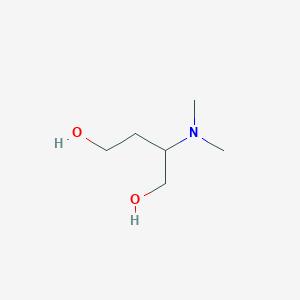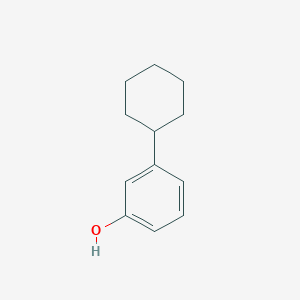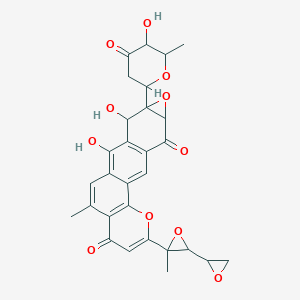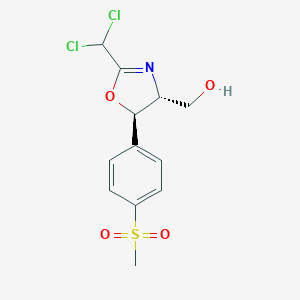
(4R,5R)-2-(Dichloromethyl)-4,5-dihydro-5-(4-mesylphenyl)oxazol-4-ylmethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R,5R)-2-(Dichloromethyl)-4,5-dihydro-5-(4-mesylphenyl)oxazol-4-ylmethanol is a chemical compound that has been gaining attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been found to have significant biological activity, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of (4R,5R)-2-(Dichloromethyl)-4,5-dihydro-5-(4-mesylphenyl)oxazol-4-ylmethanol is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
(4R,5R)-2-(Dichloromethyl)-4,5-dihydro-5-(4-mesylphenyl)oxazol-4-ylmethanol has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (4R,5R)-2-(Dichloromethyl)-4,5-dihydro-5-(4-mesylphenyl)oxazol-4-ylmethanol in lab experiments is its significant biological activity. This makes it a promising candidate for the development of new drugs. However, the synthesis of this compound is complex and requires specialized equipment and expertise, which may limit its use in certain lab settings.
Direcciones Futuras
There are a number of future directions for research on (4R,5R)-2-(Dichloromethyl)-4,5-dihydro-5-(4-mesylphenyl)oxazol-4-ylmethanol. One area of focus is the development of new drugs that target the enzymes and proteins that are inhibited by this compound. Another area of research is the investigation of the potential use of this compound in the treatment of other diseases, such as multiple sclerosis and rheumatoid arthritis. Additionally, further studies are needed to fully understand the mechanism of action of (4R,5R)-2-(Dichloromethyl)-4,5-dihydro-5-(4-mesylphenyl)oxazol-4-ylmethanol and its potential applications in the field of medicinal chemistry.
Métodos De Síntesis
The synthesis of (4R,5R)-2-(Dichloromethyl)-4,5-dihydro-5-(4-mesylphenyl)oxazol-4-ylmethanol involves a multi-step process that requires specialized equipment and expertise. The process begins with the reaction of 4-mesylphenylacetic acid with thionyl chloride, which results in the formation of 4-mesylphenylacetyl chloride. This compound is then reacted with (R)-(-)-glycidyl butyrate to form (R)-(-)-2-(4-mesylphenyl)oxirane. The final step involves the reaction of (R)-(-)-2-(4-mesylphenyl)oxirane with dichloromethyl methyl ether to produce (4R,5R)-2-(Dichloromethyl)-4,5-dihydro-5-(4-mesylphenyl)oxazol-4-ylmethanol.
Aplicaciones Científicas De Investigación
(4R,5R)-2-(Dichloromethyl)-4,5-dihydro-5-(4-mesylphenyl)oxazol-4-ylmethanol has been the subject of extensive research due to its potential applications in the field of medicinal chemistry. This compound has been found to have significant biological activity, including anti-inflammatory and anti-tumor properties. It has also been shown to have potential as a treatment for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
Número CAS |
126813-11-4 |
|---|---|
Nombre del producto |
(4R,5R)-2-(Dichloromethyl)-4,5-dihydro-5-(4-mesylphenyl)oxazol-4-ylmethanol |
Fórmula molecular |
C12H13Cl2NO4S |
Peso molecular |
338.2 g/mol |
Nombre IUPAC |
[(4R,5R)-2-(dichloromethyl)-5-(4-methylsulfonylphenyl)-4,5-dihydro-1,3-oxazol-4-yl]methanol |
InChI |
InChI=1S/C12H13Cl2NO4S/c1-20(17,18)8-4-2-7(3-5-8)10-9(6-16)15-12(19-10)11(13)14/h2-5,9-11,16H,6H2,1H3/t9-,10-/m1/s1 |
Clave InChI |
FDEUVCZXCFSQEE-NXEZZACHSA-N |
SMILES isomérico |
CS(=O)(=O)C1=CC=C(C=C1)[C@@H]2[C@H](N=C(O2)C(Cl)Cl)CO |
SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2C(N=C(O2)C(Cl)Cl)CO |
SMILES canónico |
CS(=O)(=O)C1=CC=C(C=C1)C2C(N=C(O2)C(Cl)Cl)CO |
Sinónimos |
(4R,5R)-2-(DICHLOROMETHYL)-4,5-DIHYDRO-5-(4-MESYLPHENYL)OXAZOL-4-YLMETHANOL |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![benzyl N-[3-oxo-3-[2-[2-[3-(phenylmethoxycarbonylamino)propanoylamino]ethyldisulfanyl]ethylamino]propyl]carbamate](/img/structure/B162862.png)

![[(1R,2S,3S,4S)-3-cyano-1-methyl-2-(3-oxobutyl)-4-propan-2-ylcyclohexyl] acetate](/img/structure/B162866.png)




